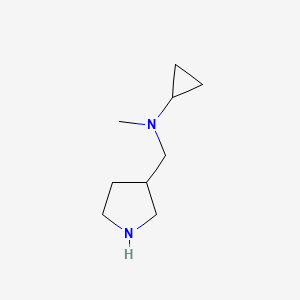![molecular formula C18H20N4O4S B2489691 N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 942007-20-7](/img/structure/B2489691.png)
N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-c]pyrazol core, which is a sulfur-containing heterocycle, and an oxalamide moiety, which is a derivative of oxalic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and hydrazines. The oxalamide moiety is then introduced through a reaction with oxalyl chloride and an amine derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,4-c]pyrazol core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It might find use in the production of advanced materials or as a component in chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide:
N-allyl-N'-(2,4-dimethylphenyl)ethanediamide: Another related compound with similar chemical properties.
Uniqueness: N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is unique due to its specific structural features, such as the thieno[3,4-c]pyrazol core and the oxalamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness. Further research and development could unlock its full potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-4-7-19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-6-5-11(2)8-12(15)3/h4-6,8H,1,7,9-10H2,2-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPASULGOMHDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
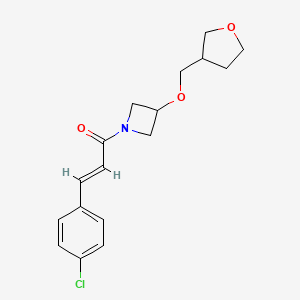
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
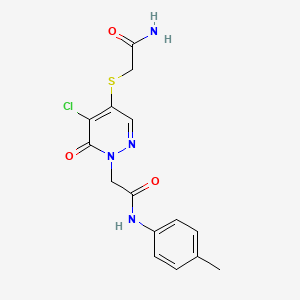

![4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2489617.png)
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2489620.png)
![4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2489623.png)
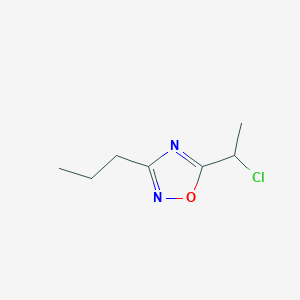
![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)
![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)
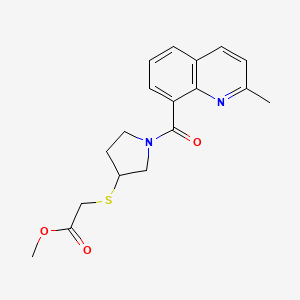
![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)
